Moclobemide-d4
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Overview
Description
Moclobemide-d4 is a deuterated form of moclobemide, a reversible inhibitor of monoamine oxidase A. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of moclobemide. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the metabolic pathways and understanding the drug’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of moclobemide-d4 involves the reaction of 2-p-chlorobenzene formamido ethyl sulfuric acid ester sodium salt with morpholine. The reaction conditions typically include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. The process involves multiple steps, including the formation of intermediate compounds and their subsequent reactions to yield the final product .
Industrial Production Methods
For industrial production, the synthesis of this compound follows a similar route but on a larger scale. The process is optimized for high yield and purity, involving the use of large reactors and precise control of reaction conditions. The raw materials are sourced in bulk, and the reactions are monitored using advanced analytical techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Moclobemide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Moclobemide-d4 is used extensively in scientific research, including:
Chemistry: To study the reaction mechanisms and pathways of moclobemide.
Biology: To trace the metabolic pathways and understand the drug’s behavior in biological systems.
Medicine: To investigate the pharmacokinetics and pharmacodynamics of moclobemide.
Industry: To develop and optimize the production processes for moclobemide and its derivatives
Mechanism of Action
Moclobemide-d4 exerts its effects by selectively inhibiting monoamine oxidase A. This inhibition leads to a decrease in the metabolism and destruction of monoamines such as norepinephrine, serotonin, and dopamine. As a result, the levels of these neurotransmitters increase, which helps alleviate depressive symptoms. The molecular targets include the monoamine oxidase A enzyme, and the pathways involved are related to neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
Tranylcypromine: An irreversible inhibitor of monoamine oxidase.
Phenelzine: Another irreversible inhibitor of monoamine oxidase.
Clorgyline: A selective inhibitor of monoamine oxidase A.
Uniqueness
Moclobemide-d4 is unique due to its reversible inhibition of monoamine oxidase A, which allows for a more controlled and temporary effect compared to irreversible inhibitors. This property makes it a valuable tool in research and clinical applications, as it provides insights into the short-term effects of monoamine oxidase inhibition without the long-lasting impact of irreversible inhibitors .
Properties
Molecular Formula |
C13H17ClN2O2 |
---|---|
Molecular Weight |
272.76 g/mol |
IUPAC Name |
4-chloro-2,3,5,6-tetradeuterio-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)/i1D,2D,3D,4D |
InChI Key |
YHXISWVBGDMDLQ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCN2CCOCC2)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.